- A KAS-III Heterodimer in Lipstatin Biosynthesis Nondecarboxylatively Condenses C8 and C14 Fatty Acyl-CoA Substrates by a Variable Mechanism during the Establishment of a C22 Aliphatic Skeleton, Journal of the American Chemical Society, 2019, 141(9), 3993-4001

Cas no 10018-94-7 (Coenzyme A, S-(2E)-2-octenoate)

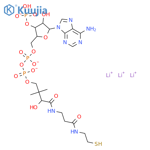

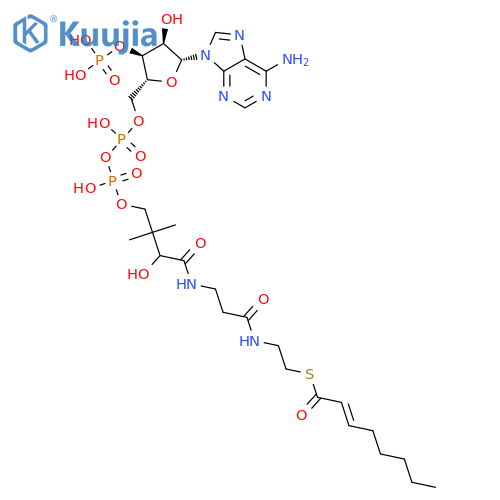

10018-94-7 structure

Nombre del producto:Coenzyme A, S-(2E)-2-octenoate

Coenzyme A, S-(2E)-2-octenoate Propiedades químicas y físicas

Nombre e identificación

-

- Coenzyme A,S-(2E)-2-octenoate

- S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E

- S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] oc

- (2E)-2-octenoyl-CoA

- 2,3-trans-Octenoyl coenzyme A

- 2E-octenoyl-CoA

- AG-D-04524

- Coenzyme A,S-2-octenoate, (E)- (8CI)

- CTK3J8618

- Oct-2-trans-enoyl-CoA

- Oct-trans-2-enoyl coenzyme A

- trans-2-octenoyl-CoA

- trans-2-octenoylcoenzyme A

- trans-D2,3-Octenoyl-CoA

- trans-Δ2,3-Octenoyl-CoA

- Oct-trans- 2-enoyl coenzyme A

- Oct-2-trans-enoyl-CoA

- 2-Trans octenoyl-CoA

- 2,3-trans-Octenoyl coenzyme A

- Coenzyme A, S-2-octenoate, (E)- (8CI)

- Coenzyme A, S-(2E)-2-octenoate

- S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-oct-2-enethioate

- CPSDNAXXKWVYIY-FFJUWABQSA-N

- DTXSID90331512

- S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] oct-2-enethioate

- 10018-94-7

- 2-Trans octenoyl-CoA

- trans-Δ2,3-Octenoyl-CoA

- ES175043

- S-(2E)-2-octenoate Coenzyme A

-

- Renchi: InChI=1S/C29H48N7O17P3S/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36/h8-9,16-18,22-24,28,39-40H,4-7,10-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/b9-8+/t18-,22-,23-,24?,28-/m1/s1

- Clave inchi: CPSDNAXXKWVYIY-DPSCIZRPSA-N

- Sonrisas: CCCCC/C=C/C(SCCNC(CCNC(C(C(COP(OP(OC[C@H]1O[C@@H](N2C=NC3=C(N=CN=C23)N)[C@H](O)[C@@H]1OP(=O)(O)O)(O)=O)(O)=O)(C)C)O)=O)=O)=O

Atributos calculados

- Calidad precisa: 891.20434

- Masa isotópica única: 891.20402525g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 9

- Recuento de receptores de enlace de hidrógeno: 22

- Recuento de átomos pesados: 57

- Cuenta de enlace giratorio: 25

- Complejidad: 1530

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 4

- Recuento de centros estereoscópicos atómicos indefinidos: 1

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 1

- Xlogp3: -2.8

- Superficie del Polo topológico: 389Ų

Propiedades experimentales

- PSA: 363.63

- Logp: -1.281

Coenzyme A, S-(2E)-2-octenoate Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1R:K2CO3, R:PyBOP, S:H2O, S:THF, 1 h, rt

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1

Referencia

- Control mechanism for cis double-bond formation by polyunsaturated fatty-acid synthases, Angewandte Chemie, 2019, 58(8), 2326-2330

Synthetic Routes 3

Condiciones de reacción

1.1R:Et3N, S:THF, 0°C; 12 h, rt

2.1R:Disodium carbonate, S:H2O, S:EtOH, S:Et2O, S:AcOEt, 0°C, pH 8.2; 2 h, rt

2.2R:NaHCO3, S:H2O, pH 7.4

2.1R:Disodium carbonate, S:H2O, S:EtOH, S:Et2O, S:AcOEt, 0°C, pH 8.2; 2 h, rt

2.2R:NaHCO3, S:H2O, pH 7.4

Referencia

- Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit, Journal of Biological Chemistry, 2015, 290(45), 26994-27011

Synthetic Routes 4

Condiciones de reacción

1.1R:Et3N, S:CH2Cl2, 0°C; 0.5 h, rt

1.2R:HCl, S:H2O

2.1S:Benzene, rt; 4 h, reflux

2.2R:NaOH, S:H2O

3.1S:PhMe, 48 h, rt

4.1S:H2O, S:THF, overnight, rt, pH 8.5

1.2R:HCl, S:H2O

2.1S:Benzene, rt; 4 h, reflux

2.2R:NaOH, S:H2O

3.1S:PhMe, 48 h, rt

4.1S:H2O, S:THF, overnight, rt, pH 8.5

Referencia

- Multiplexing of Combinatorial Chemistry in Antimycin Biosynthesis: Expansion of Molecular Diversity and Utility, Angewandte Chemie, 2013, 52(47), 12308-12312

Synthetic Routes 5

Condiciones de reacción

1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt

Referencia

- Harnessing the Chemical Activation Inherent to Carrier Protein-Bound Thioesters for the Characterization of Lipopeptide Fatty Acid Tailoring Enzymes, Journal of the American Chemical Society, 2008, 130(8), 2656-2666

Synthetic Routes 6

Condiciones de reacción

1.1R:ClCO2Et, C:Et3N, S:THF, 25 min, rt

1.2S:H2O, S:THF, 2 d, rt, pH 8; pH 3

1.2S:H2O, S:THF, 2 d, rt, pH 8; pH 3

Referencia

- A Distinct MaoC-like Enoyl-CoA Hydratase Architecture Mediates Cholesterol Catabolism in Mycobacterium tuberculosis, ACS Chemical Biology, 2014, 9(11), 2632-2645

Synthetic Routes 7

Condiciones de reacción

1.1R:K2CO3, R:Li, S:H2O, S:THF, 12 h, rt

Referencia

- Inhibition of Mycobacterium tuberculosis InhA: Design, synthesis and evaluation of new di-triclosan derivatives, Bioorganic & Medicinal Chemistry, 2020, 28(22), 115744

Synthetic Routes 8

Condiciones de reacción

1.1S:Et2O, rt → 0°C

1.2R:Et3N, R:ClCO2Et, 10 min, 0°C; 30 min, 0°C

1.3R:Disodium carbonate, S:H2O, S:EtOH, S:AcOEt, rt, pH 8; rt, pH 8

1.2R:Et3N, R:ClCO2Et, 10 min, 0°C; 30 min, 0°C

1.3R:Disodium carbonate, S:H2O, S:EtOH, S:AcOEt, rt, pH 8; rt, pH 8

Referencia

- Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis, Journal of Medicinal Chemistry, 2006, 49(21), 6308-6323

Coenzyme A, S-(2E)-2-octenoate Raw materials

- trans-2-Octenoic Acid

- 2-BROMOACETYL BROMIDE

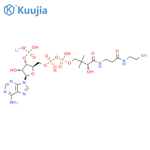

- Coenzyme A

- Coenzyme A Trilithium Salt

- Coenzyme A, lithium salt (1:?)

Coenzyme A, S-(2E)-2-octenoate Preparation Products

Coenzyme A, S-(2E)-2-octenoate Literatura relevante

-

1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

5. Back matter

10018-94-7 (Coenzyme A, S-(2E)-2-octenoate) Productos relacionados

- 1264-52-4(Octanoyl Coenzyme A)

- 1763-10-6(Coenzyme A, S-hexadecanoate)

- 188824-37-5(Coenzyme A,S-(9Z)-9-octadecenoate, monolithium salt (9CI))

- 102029-73-2(Acetyl Coenzyme A trisodium)

- 108347-97-3(Succinyl Coenzyme A Sodium)

- 187100-75-0(Coenzyme A,S-tetradecanoate, lithium salt (9CI))

- 1716-06-9(Coenzyme A, S-(9Z)-9-octadecenoate)

- 85-61-0(Coenzyme A)

- 1512497-00-5(2-amino-1-(4-methylpyridin-2-yl)propan-1-one)

- 1805406-78-3(5-(Difluoromethyl)-4-iodo-3-methoxy-2-methylpyridine)

Proveedores recomendados

Hubei Cuiyuan Biotechnology Co.,Ltd

Miembros de la medalla de oro

Proveedor de China

Reactivos

atkchemica

Miembros de la medalla de oro

Proveedor de China

Reactivos

PRIBOLAB PTE.LTD

Miembros de la medalla de oro

Proveedor de China

Reactivos

Nantong Boya Environmental Protection Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Miembros de la medalla de oro

Proveedor de China

Lote